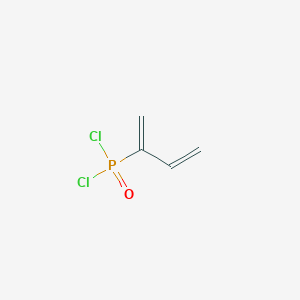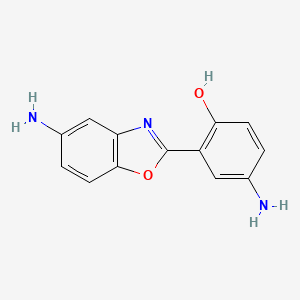![molecular formula C32H40O2 B14459850 [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester CAS No. 70116-35-7](/img/structure/B14459850.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its biphenyl core structure, which is substituted with a carboxylic acid group, an octyl chain, and a phenyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester typically involves multiple steps, starting with the preparation of the biphenyl core. The carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the phenyl ester group. The octyl chain is then added via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used to enhance reaction rates and yields. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and organic semiconductors.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: The compound and its analogs are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of specialty polymers and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active sites of enzymes, while the functional groups can form hydrogen bonds or hydrophobic interactions with the target. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, 4-[(2S)-2-methylbutyl]phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, 4-[(2S)-2-methylbutyl]phenyl ester
Comparison: Compared to its analogs with shorter or longer alkyl chains, [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester exhibits a balance of hydrophobicity and steric bulk that can enhance its binding affinity and selectivity for certain molecular targets. This makes it a unique and valuable compound in both research and industrial applications.
Properties
CAS No. |
70116-35-7 |
|---|---|
Molecular Formula |
C32H40O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[4-[(2S)-2-methylbutyl]phenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H40O2/c1-4-6-7-8-9-10-11-26-12-16-28(17-13-26)29-18-20-30(21-19-29)32(33)34-31-22-14-27(15-23-31)24-25(3)5-2/h12-23,25H,4-11,24H2,1-3H3/t25-/m0/s1 |
InChI Key |
YNJUMESZHDXQSZ-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C[C@@H](C)CC |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
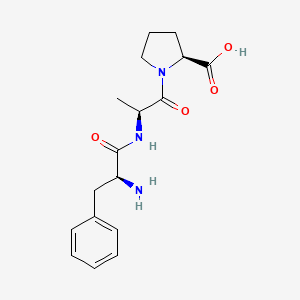
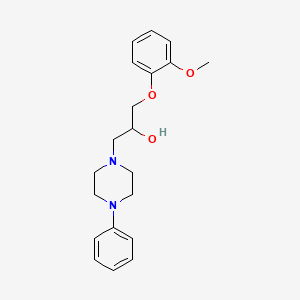
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
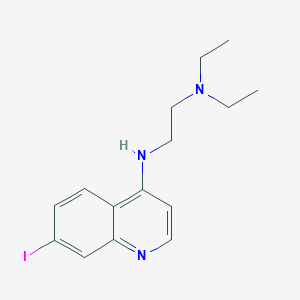
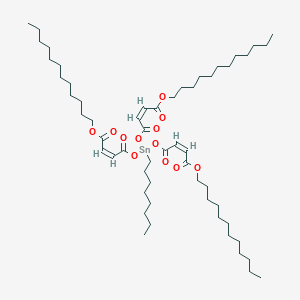
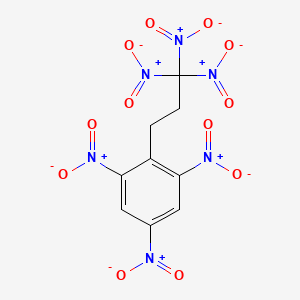
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
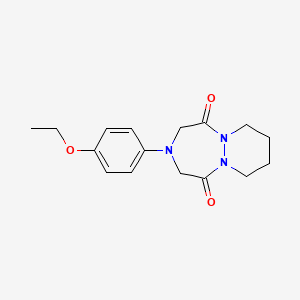
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
